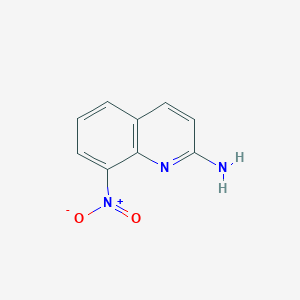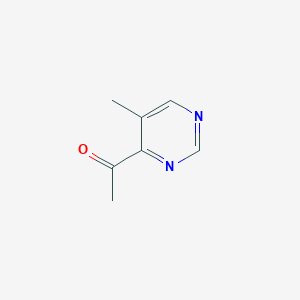
(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid
Vue d'ensemble
Description
(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid: is a boronic acid derivative with a complex molecular structure It contains a phenylboronic acid core with a benzyloxycarbonylamino group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Boronic Acid Formation: : The starting material is phenylboronic acid, which undergoes a reaction with a benzyloxycarbonylamino group.
Protection and Activation: : The phenylboronic acid is protected using a benzyloxycarbonyl group to prevent unwanted side reactions.
Coupling Reaction: : The protected phenylboronic acid is then coupled with an amine group to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid: can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The compound can be reduced to form different derivatives.
Substitution: : The phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: : Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
Boronic Esters: : Formed through oxidation reactions.
Reduced Derivatives: : Resulting from reduction reactions.
Substituted Derivatives: : Produced through substitution reactions.
Applications De Recherche Scientifique
(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid: has several scientific research applications:
Chemistry: : Used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: : Employed in the study of enzyme inhibitors and as a tool in bioconjugation techniques.
Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in material science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid exerts its effects involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)boronic acid: is unique due to its specific structural features and reactivity. Similar compounds include:
Phenylboronic Acid: : A simpler boronic acid without the benzyloxycarbonylamino group.
Boronic Esters: : Derivatives of boronic acids with ester groups.
Boronic Acids with Different Substituents: : Compounds with various substituents on the phenyl ring or boronic acid group.
These compounds share the boronic acid core but differ in their substituents and reactivity, highlighting the uniqueness of This compound .
Propriétés
IUPAC Name |
[2-(phenylmethoxycarbonylaminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO4/c18-15(21-11-12-6-2-1-3-7-12)17-10-13-8-4-5-9-14(13)16(19)20/h1-9,19-20H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQHJRBYUATSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC(=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744520 | |
| Record name | [2-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070894-20-0 | |
| Record name | [2-({[(Benzyloxy)carbonyl]amino}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-[(1E)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1511456.png)












![1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1511499.png)
